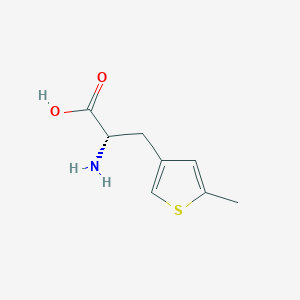
(2S)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid: is an organic compound that belongs to the class of amino acids It features a thiophene ring, which is a five-membered ring containing one sulfur atom, substituted with a methyl group at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Gewald Reaction: This is a common method for synthesizing thiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents.
Fiesselmann Synthesis: This method involves the reaction of α-haloketones with thiourea.
Hinsberg Synthesis: This method involves the reaction of α-haloketones with thiourea followed by cyclization.
Industrial Production Methods: Industrial production of thiophene derivatives often involves the use of metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur or other sulfurizing agents . These methods are efficient and can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Thiophene derivatives can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of thiophene derivatives can lead to the formation of dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be substituted at various positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents such as bromine, chlorine, and nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophenes depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: : Thiophene derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry . Biology : They are studied for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . Medicine : Some thiophene derivatives are used as drugs, such as suprofen (a nonsteroidal anti-inflammatory drug) and articaine (a dental anesthetic) . Industry : Thiophene derivatives are used in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, which can influence its binding to proteins and enzymes. The amino acid moiety allows it to be incorporated into peptides and proteins, potentially altering their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-amino-3-(thiophen-3-yl)propanoic acid: Lacks the methyl group at the 5-position.
(2S)-2-amino-3-(2-methylthiophen-3-yl)propanoic acid: Has a methyl group at the 2-position instead of the 5-position.
(2S)-2-amino-3-(4-methylthiophen-3-yl)propanoic acid: Has a methyl group at the 4-position instead of the 5-position.
Uniqueness: : The presence of the methyl group at the 5-position in (2S)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C8H11NO2S |
|---|---|
Peso molecular |
185.25 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(5-methylthiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO2S/c1-5-2-6(4-12-5)3-7(9)8(10)11/h2,4,7H,3,9H2,1H3,(H,10,11)/t7-/m0/s1 |
Clave InChI |
QXPRZHDCXFEEQS-ZETCQYMHSA-N |
SMILES isomérico |
CC1=CC(=CS1)C[C@@H](C(=O)O)N |
SMILES canónico |
CC1=CC(=CS1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


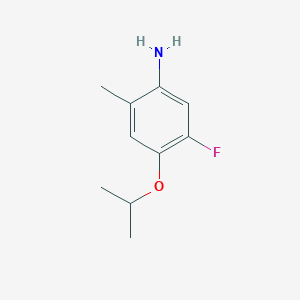
![6,6-Dimethyl-5-oxa-7-azaspiro[2.5]octane](/img/structure/B13320031.png)
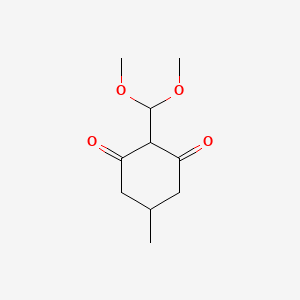

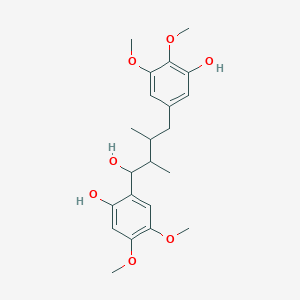
![N-[1-(pyridin-2-yl)ethyl]cyclobutanamine](/img/structure/B13320044.png)


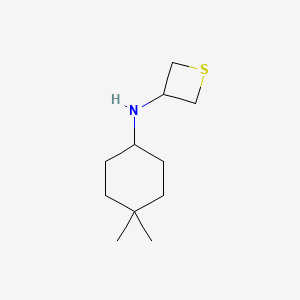


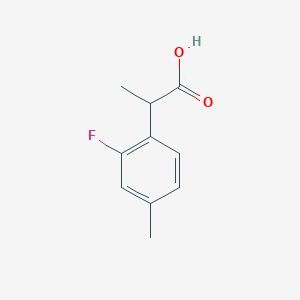
![2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13320098.png)

